

Validating Urinary Glycosaminoglycans as a Pharmacodynamic Biomarker for Odiparcil

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of urinary glycosaminoglycans (GAGs) as a pharmacodynamic biomarker for **odiparcil**, an investigational oral therapy for Mucopolysaccharidoses (MPS). It is intended for researchers, scientists, and drug development professionals seeking to understand the rationale and supporting data for this biomarker in the context of **odiparcil**'s unique mechanism of action.

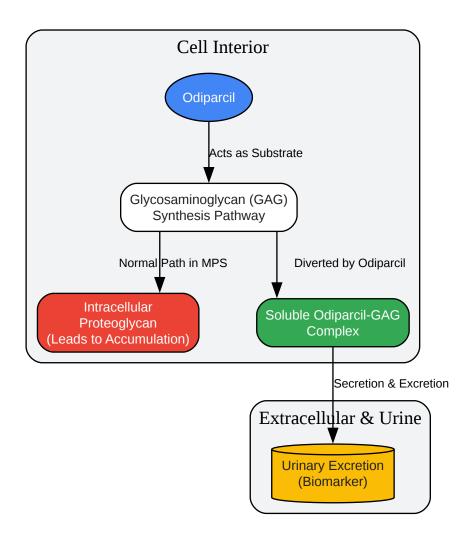
Odiparcil is a small molecule designed to address the underlying pathology of MPS, a group of rare genetic disorders caused by deficiencies in lysosomal enzymes responsible for breaking down GAGs. This leads to GAG accumulation in cells, causing progressive damage to various tissues and organs.[1][2] **Odiparcil** offers a novel therapeutic approach by modifying GAG synthesis to promote their excretion.

Mechanism of Action of Odiparcil

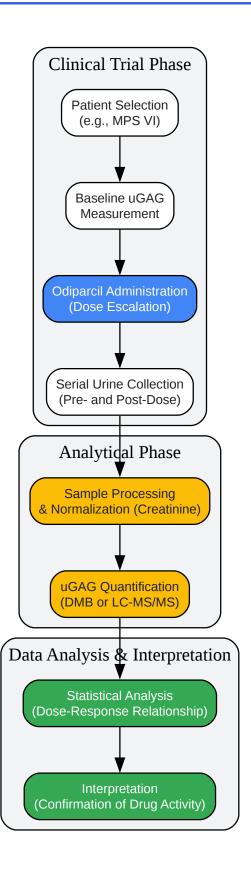
Odiparcil acts as a substrate analogue, diverting the synthesis of GAGs, particularly chondroitin sulfate (CS) and dermatan sulfate (DS), which accumulate in several MPS subtypes (I, II, IVa, VI, and VII).[1][3] Instead of forming large proteoglycans that become trapped within cells, the GAG chains are initiated on the **odiparcil** molecule. This results in the formation of smaller, soluble GAGs that are readily secreted from the cells and excreted in the urine.[1][4] This mechanism effectively reduces the intracellular storage of GAGs, which is the root cause of cellular dysfunction in MPS.[5]

The diagram below illustrates this proposed mechanism.









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- To cite this document: BenchChem. [Validating Urinary Glycosaminoglycans as a Pharmacodynamic Biomarker for Odiparcil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677181#validating-the-use-of-urinary-gags-as-a-biomarker-for-odiparcil]

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